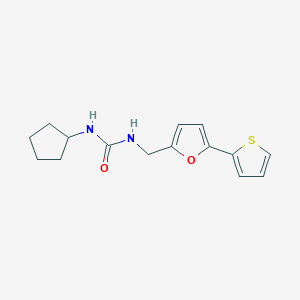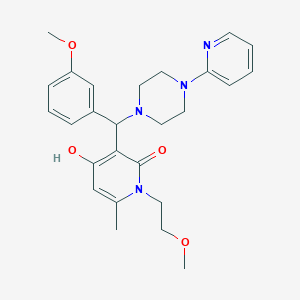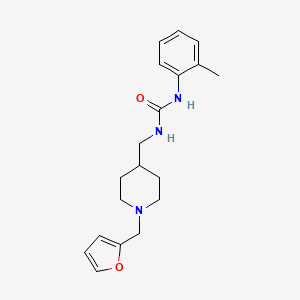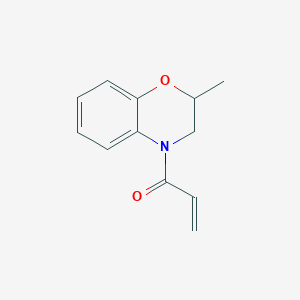![molecular formula C22H25N3O B2571093 N-(1-cyanocyclohexyl)-2-[(1,2-dihydroacenaphthylen-5-yl)amino]-N-methylacetamide CAS No. 1796926-93-6](/img/structure/B2571093.png)
N-(1-cyanocyclohexyl)-2-[(1,2-dihydroacenaphthylen-5-yl)amino]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-[(1,2-dihydroacenaphthylen-5-yl)amino]-N-methylacetamide, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a psychoactive substance that acts on the cannabinoid receptors in the brain, producing effects similar to those of THC, the active ingredient in marijuana. JWH-018 has gained popularity as a recreational drug and has been banned in many countries due to its potential for abuse.
Mecanismo De Acción
JWH-018 acts on the cannabinoid receptors in the brain, specifically the CB1 receptor, which is responsible for the psychoactive effects of THC. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin, which produce the characteristic effects of JWH-018.
Biochemical and Physiological Effects:
JWH-018 has been shown to produce a wide range of biochemical and physiological effects in the body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as alter the levels of neurotransmitters in the brain. JWH-018 has also been shown to have analgesic properties, reducing pain perception in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using JWH-018 in lab experiments is that it produces effects similar to those of THC, allowing researchers to study the endocannabinoid system and its role in the brain and behavior. However, one limitation of using JWH-018 is its potential for abuse, which can lead to ethical concerns in animal studies. Additionally, the effects of JWH-018 may vary depending on the dose and route of administration, making it difficult to compare results across studies.
Direcciones Futuras
There are many potential future directions for research on JWH-018 and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and behavior, particularly in individuals who use these substances recreationally. Additionally, research on the potential therapeutic uses of synthetic cannabinoids, such as for pain management or anxiety disorders, is an important area of future research.
Métodos De Síntesis
JWH-018 is synthesized by reacting 1-pentyl-3-(1-naphthoyl)indole with cyclohexyl isocyanide in the presence of a catalyst. The resulting product is then purified and crystallized to obtain JWH-018 in its pure form.
Aplicaciones Científicas De Investigación
JWH-018 has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. It has been shown to produce similar effects to THC, including euphoria, relaxation, and altered perception of time and space. JWH-018 has also been used to study the role of the endocannabinoid system in the regulation of mood, appetite, and pain.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(1,2-dihydroacenaphthylen-5-ylamino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-25(22(15-23)12-3-2-4-13-22)20(26)14-24-19-11-10-17-9-8-16-6-5-7-18(19)21(16)17/h5-7,10-11,24H,2-4,8-9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVJVVUKWBKJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC1=CC=C2CCC3=C2C1=CC=C3)C4(CCCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[(1,2-dihydroacenaphthylen-5-yl)amino]-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2571011.png)

![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2571014.png)



![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2571023.png)


![7-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B2571028.png)


![N-benzhydryl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2571033.png)